molecular formula C11H12BrNO5S B160726 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone CAS No. 126216-13-5

2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone

Cat. No. B160726
M. Wt: 350.19 g/mol
InChI Key: BAWSSZXNXYCICI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone, also known as BACH, is a synthetic compound that has been extensively studied for its potential use in scientific research. BACH has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of cellular processes.

Mechanism Of Action

2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone acts as a potent antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been shown to modulate various cellular signaling pathways, including the MAPK and PI3K/Akt pathways. These effects are thought to be mediated by the ability of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone to modify the redox state of cells.

Biochemical And Physiological Effects

2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has been found to have a variety of biochemical and physiological effects, including the upregulation of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the modulation of cell cycle regulators. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been shown to protect against oxidative stress-induced cell death and to promote cell survival.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone in lab experiments include its potent antioxidant activity, its ability to modulate cellular signaling pathways, and its potential therapeutic applications. However, the limitations of using 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone include its potential toxicity at high concentrations and the need for further investigation into its long-term effects.

Future Directions

For the study of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone include investigating its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are also needed to investigate the long-term effects of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone and to optimize its dosing and administration. Finally, the development of new synthetic methods for the production of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone may also be of interest for future research.

Synthesis Methods

2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone can be synthesized through a series of chemical reactions starting from hydroquinone. The synthesis involves the bromination of hydroquinone, followed by the addition of N-acetylcysteine to form the final product.

Scientific Research Applications

2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has been used in a variety of scientific research applications, including the study of oxidative stress, cellular signaling pathways, and the regulation of gene expression. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been investigated for its potential use as an antioxidant and as a therapeutic agent for the treatment of various diseases.

properties

CAS RN

126216-13-5

Product Name

2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone

Molecular Formula

C11H12BrNO5S

Molecular Weight

350.19 g/mol

IUPAC Name

(2R)-2-acetamido-3-(4-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H12BrNO5S/c1-5(14)13-7(11(17)18)4-19-10-3-8(15)6(12)2-9(10)16/h2-3,7,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t7-/m0/s1

InChI Key

BAWSSZXNXYCICI-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O

SMILES

CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O

Other CAS RN

126216-13-5

synonyms

2-bromo-5-(N-acetylcystein-S-yl)hydroquinone
BMACHQ

Origin of Product

United States

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